molecular formula C31H45NO3 B12279415 1,2,8,8,15,22,22-Heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid

1,2,8,8,15,22,22-Heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid

Katalognummer: B12279415
Molekulargewicht: 479.7 g/mol
InChI-Schlüssel: KAVKWHJDPYCYQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid is a complex organic compound with the molecular formula C31H45NO3 and a molecular weight of 479.69 g/mol This compound is characterized by its unique structure, which includes an isoxazole ring fused to a triterpenoid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid typically involves multiple steps, starting from readily available triterpenoid precursors. The key steps include the formation of the isoxazole ring and its subsequent fusion to the triterpenoid backbone. Common reagents used in these reactions include hydroxylamine for the formation of the isoxazole ring and various catalysts to facilitate the fusion process .

Industrial Production Methods

Industrial production of Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid involves optimizing the synthetic routes to achieve high yields and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Analyse Chemischer Reaktionen

Types of Reactions

Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Oleana-2,12-dieno[2,3-d]isoxazol-28-oic acid is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C31H45NO3

Molekulargewicht

479.7 g/mol

IUPAC-Name

1,2,8,8,15,22,22-heptamethyl-20-oxa-19-azahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacosa-11,17(21),18-triene-5-carboxylic acid

InChI

InChI=1S/C31H45NO3/c1-26(2)12-14-31(25(33)34)15-13-29(6)20(21(31)17-26)8-9-23-28(5)16-19-18-32-35-24(19)27(3,4)22(28)10-11-30(23,29)7/h8,18,21-23H,9-17H2,1-7H3,(H,33,34)

InChI-Schlüssel

KAVKWHJDPYCYQA-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=C(C5(C)C)ON=C6)C)C)C2C1)C)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.